Product packaging for Biphenyl-4-ylurea(Cat. No.:CAS No. 13262-48-1)

Biphenyl-4-ylurea

Cat. No.: B1667302
CAS No.: 13262-48-1
M. Wt: 212.25 g/mol
InChI Key: FAVOSJNIJZMFAB-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Urea (B33335) Chemical Scaffolds

To understand the significance of Biphenyl-4-ylurea, it is essential to contextualize it within the broader families of biphenyl and urea chemical scaffolds.

The biphenyl scaffold consists of two phenyl rings connected by a single carbon-carbon bond. ontosight.aiontosight.ai This structural motif is prevalent in a wide array of natural products and synthetic compounds, and it is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various proteins with high specificity, often through interactions with hydrophobic pockets and the formation of π-π interactions with amino acid residues. indianchemicalsociety.commdpi.com Biphenyl-containing molecules have demonstrated diverse biological activities, including anti-malarial, anti-microbial, anti-hypertensive, and anti-atherosclerotic properties. indianchemicalsociety.com Examples of marketed drugs containing the biphenyl scaffold include Losartan and Valsartan. indianchemicalsociety.com The biphenyl unit is also valuable in materials science, finding applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and as building blocks for supramolecular structures. ontosight.airsc.org

The urea scaffold, characterized by a carbonyl group bonded to two amine groups (-NH-CO-NH-), is another fundamental structure in chemistry. ontosight.aiontosight.ai Urea and its derivatives are widely used in various fields, including medicine, agriculture, and industry. ontosight.ai In medicinal chemistry, the urea function is a common framework in numerous drugs and bioactive compounds with a broad spectrum of therapeutic properties, such as anti-viral, anti-convulsant, anti-inflammatory, anti-microbial, and anti-tumor effects. nih.govchemicaljournal.in The urea moiety can play a key role in molecular recognition with biological targets, often forming hydrogen bond networks. nih.gov

This compound integrates these two significant scaffolds, featuring a urea group attached to the fourth position of one of the phenyl rings of the biphenyl system. ontosight.aiontosight.ai This combination results in a planar, aromatic molecule with the potential for hydrogen bonding due to the urea group. ontosight.ai The specific arrangement of the biphenyl and urea functionalities in this compound provides a unique structural basis for the exploration of its properties and the development of novel derivatives.

Significance and Current Research Paradigms of this compound Derivatives

The significance of this compound in current academic research lies primarily in the potential biological activities and material science applications of its derivatives. Research paradigms are focused on leveraging the combined features of the biphenyl and urea scaffolds to develop compounds with enhanced efficacy and desirable properties.

Current research highlights the exploration of this compound and its derivatives for their biological activity, including potential antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai This area of research aims to synthesize new derivatives with improved therapeutic profiles. The biphenyl scaffold's ability to interact with protein targets makes it a valuable component in the design of biologically active molecules. indianchemicalsociety.commdpi.com The urea group can further contribute to binding affinity and specificity through hydrogen bonding interactions. nih.gov

Beyond biological applications, the structural features of this compound also make it a candidate for applications in materials science. ontosight.ai Research is exploring its use in the development of organic light-emitting diodes (OLEDs) or as a building block for supramolecular structures. ontosight.ai The planar and aromatic nature imparted by the biphenyl group, combined with the potential for hydrogen bonding from the urea moiety, can influence the assembly and properties of materials incorporating this scaffold.

Contemporary research often involves the synthesis of libraries of this compound derivatives with various substituents on the biphenyl rings or the urea group to investigate structure-activity relationships (SAR). researchgate.netnih.gov This systematic modification allows researchers to understand how changes in chemical structure impact biological activity or material properties, guiding the rational design of more effective compounds. Techniques such as spectroscopic methods (e.g., NMR, FT-IR, HRMS) and computational studies (e.g., molecular dynamics simulations, docking) are employed to characterize these derivatives and understand their interactions at the molecular level. researchgate.netresearchgate.netresearchgate.netresearchgate.net

While specific detailed research findings directly on this compound itself in terms of quantitative data like IC50 values or material performance metrics are less readily available in the provided snippets compared to its derivatives or the parent scaffolds, the research paradigms clearly indicate its role as a foundational structure for developing compounds with potential in pharmaceuticals and advanced materials. The synthesis and study of sulfonylurea derivatives bearing biphenyl moieties as potential NLRP3 inhibitors exemplify this research direction, where the biphenyl scaffold is incorporated into a urea-containing structure to explore new therapeutic agents. researchgate.net Similarly, studies on biphenyl-linked fused imidazoles and biphenyl chalcone (B49325) scaffolds demonstrate the ongoing interest in utilizing the biphenyl core for designing bioactive molecules and functional materials. indianchemicalsociety.comresearchgate.net

Historical Trajectories and Milestones in this compound Research

Tracing the historical trajectories and milestones specifically in this compound research is challenging based solely on the provided information, as the focus is often on the broader biphenyl and urea scaffolds and their diverse derivatives. However, insights into the history of these parent structures provide context for the emergence of interest in compounds like this compound.

The history of biphenyl chemistry dates back over 160 years, with early synthesis trials reported in the mid-19th century. rsc.org Initial methods for forming the carbon-carbon bond between aryl rings, such as the Wurtz and Fittig reactions, laid the groundwork for accessing the biphenyl scaffold. rsc.org Later developments, particularly metal-catalyzed cross-coupling reactions like Ullmann, Kumada, Suzuki-Miyaura, Stille, and Negishi couplings, revolutionized the synthesis of substituted biphenyls, making them more accessible for research and industrial applications. mdpi.comrsc.org The recognition of the biphenyl scaffold as a "privileged structure" in medicinal chemistry, with its prevalence in marketed drugs, represents a significant milestone in its research trajectory. indianchemicalsociety.commdpi.com

Urea has long been recognized as a fundamental organic compound, naturally occurring in biological systems. nih.gov Its simple structure and versatile reactivity have made it a key building block in organic synthesis. The widespread use of urea derivatives in various industries, including pharmaceuticals and agriculture, highlights its historical importance. ontosight.ai The identification of urea as a crucial pharmacophore in numerous drugs, particularly in anticancer therapy with examples like Sorafenib, Cabozatenib, and Regorafenib, marks a significant milestone in the medicinal chemistry of urea-containing compounds. nih.gov

While specific historical milestones for this compound itself are not explicitly detailed in the provided texts, its emergence as a subject of study is likely a consequence of the established importance and research efforts directed towards both the biphenyl and urea scaffolds. The ability to synthesize and functionalize both moieties independently, coupled with the growing understanding of how combining structural features can lead to novel properties, would naturally lead researchers to explore hybrid structures like this compound. Early research would likely have focused on its synthesis and basic characterization, followed by the exploration of its potential applications based on the known activities of related biphenyl and urea derivatives. The increasing sophistication of synthetic methodologies and computational tools has undoubtedly facilitated more in-depth investigations into this compound and its derivatives in recent times.

Data Table: Selected Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₂O ontosight.ainih.gov
Molecular Weight212.24 g/mol or 212.25 ontosight.ainih.gov
SolubilitySlightly soluble in water ontosight.ai
CAS Number13262-48-1 ontosight.ai
EINECS Number236-257-2 ontosight.ai
UNII8BQB9TX88Z ontosight.ainih.gov
StructureBiphenyl group attached to a urea moiety at the 4th position ontosight.aiontosight.ai
NaturePlanar, aromatic ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B1667302 Biphenyl-4-ylurea CAS No. 13262-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl)urea
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InChI

InChI=1S/C13H12N2O/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FAVOSJNIJZMFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157673
Record name Biphenyl-4-ylurea
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13262-48-1
Record name N-[1,1′-Biphenyl]-4-ylurea
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Synthetic Methodologies and Chemoenzymatic Transformations of Biphenyl 4 Ylurea Analogues

Advanced Synthetic Pathways for Biphenyl-4-ylurea Core Structures

The construction of the this compound core structure primarily revolves around two key synthetic challenges: forming the urea (B33335) bond and assembling the biphenyl (B1667301) moiety. Various strategies have been developed to achieve these transformations efficiently and selectively.

Urea Bond Formation Strategies

The formation of the urea bond (-NHCONH-) is a central step in the synthesis of this compound and its derivatives. Traditional methods often involve the reaction of amines with highly toxic reagents such as phosgene (B1210022) or its equivalents like triphosgene (B27547) nih.gov. While effective, these methods pose significant safety and environmental concerns nih.gov.

Alternative, less toxic strategies for urea synthesis have been developed. One common approach involves the reaction of amines with isocyanates commonorganicchemistry.com. This method is generally straightforward and can be performed under mild conditions in suitable solvents such as DMF, THF, or DCM at room temperature, often without the need for a base commonorganicchemistry.com. Another strategy utilizes the reaction of amines with reactive carbamates, such as isopropenyl carbamates, which react irreversibly to form urea products commonorganicchemistry.com. Phenyl carbamates can also be used, although they are more prone to reversibility and side product formation commonorganicchemistry.com.

Carbonyldiimidazole (CDI) is another widely exploited, safer alternative to phosgene for urea synthesis nih.govcommonorganicchemistry.com. CDI is a crystalline solid and its use avoids the production of chlorine or chlorinated byproducts nih.gov. The order of reagent addition can be important when using CDI to prevent the formation of symmetrical urea byproducts commonorganicchemistry.com.

More recent advancements include metal-free methods for urea synthesis, sometimes utilizing CO2 as a C1 building block under atmospheric pressure and room temperature organic-chemistry.org. Additionally, novel approaches involving hypervalent iodine reagents, such as PhI(OAc)2, have been reported for the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines under mild, metal-free conditions mdpi.com. This method demonstrates broad substrate scope and can be influenced by substituents on the amide component mdpi.com.

The Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source can also provide N-substituted ureas via an isocyanate intermediate generated in situ organic-chemistry.orgpurdue.edu.

Biphenyl Moiety Construction and Functionalization

The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a crucial structural element of this compound ontosight.ai. The construction and functionalization of this unit are often achieved through various cross-coupling reactions and electrophilic substitution strategies.

Biphenyls are important intermediates in organic chemistry and serve as structural cores in numerous pharmacologically active compounds researchgate.net. While biphenyl itself is a neutral molecule, functionalization is necessary to introduce reactive groups researchgate.netnih.gov.

Cross-coupling reactions, particularly palladium-catalyzed methods like the Suzuki-Miyaura coupling, are prominent for constructing the biphenyl core nih.govresearchgate.net. This reaction typically involves the coupling of an aryl halide or pseudohalide with an arylboronic acid or ester, catalyzed by a palladium complex nih.gov. Suzuki coupling has been utilized in the synthesis of biphenyl derivatives for various applications nih.govresearchgate.net. Other metal-catalyzed reactions relevant to biphenyl synthesis include Wurtz–Fittig, Ullmann, Negishi, Kumada, and Stille couplings nih.gov.

Electrophilic substitution reactions are also employed for functionalizing the biphenyl system researchgate.netnih.gov. Similar to benzene (B151609), biphenyl undergoes electrophilic aromatic substitution nih.gov. Examples include Friedel-Crafts acylation, which can be used to introduce acyl groups onto the biphenyl core nih.gov.

Specific examples of biphenyl functionalization include the synthesis of functionalized biphenyl-4,4'-dicarboxylic acid molecules, which can serve as linkers in metal-organic frameworks (MOFs) rsc.org. These syntheses might involve introducing groups like nitro, amino, azido, or ethynyl (B1212043) onto the biphenyl system rsc.org. The synthesis of 4,4'-biphenyldicarboxylic acid itself can be achieved through reductive coupling methods, often catalyzed by copper iodide in the presence of a base and a suitable solvent google.com.

Innovative Derivatization Strategies and Analogue Design

Innovative derivatization strategies and analogue design are critical for exploring the chemical space around the this compound core and developing compounds with tailored properties. This involves elucidating and optimizing substitution patterns and, where applicable, incorporating chiral elements.

Substitution Pattern Elucidation and Optimization

Varying the substitution patterns on the biphenyl and urea moieties of this compound can significantly impact the physical, chemical, and biological properties of the resulting analogues researchgate.net. Research often involves synthesizing a series of analogues with different substituents at various positions to understand the relationship between structure and activity or other desired characteristics.

Detailed research findings on substitution patterns are often linked to specific applications, such as the development of inhibitors or other biologically active compounds researchgate.netresearchgate.netnih.gov. Studies may involve synthesizing libraries of substituted this compound derivatives and evaluating their properties. For instance, the effect of different substituents on the phenyl group of biphenyl derivatives has been investigated in the context of biological activities, showing that certain substitutions can lead to compounds with high activity theses.cz.

Optimization of substitution patterns frequently involves systematic structural modifications and evaluation of the resulting compounds. This can lead to the identification of key positions and types of substituents that enhance desired properties researchgate.net.

Chiral Pool Approaches in this compound Derivatives

The incorporation of chirality into this compound derivatives can lead to the formation of enantiomers or diastereomers, which may exhibit different properties. Chiral pool synthesis is a strategy that utilizes naturally occurring enantiomerically pure molecules as starting materials to introduce chirality into the target molecule bccollegeasansol.ac.inslideshare.netresearchgate.net.

In chiral pool synthesis, the existing chiral centers in the starting material are often preserved throughout the synthetic route, influencing the stereochemistry of the final product bccollegeasansol.ac.in. This approach is particularly attractive when the target molecule's chirality is similar to that of readily available chiral starting materials researchgate.net. Common chiral starting materials derived from nature include amino acids, chiral carboxylic acids, and monosaccharides bccollegeasansol.ac.in.

While direct examples of this compound synthesis explicitly using the chiral pool approach were not extensively detailed in the search results, the principles of chiral pool synthesis are broadly applicable in organic chemistry for accessing enantiomerically pure compounds bccollegeasansol.ac.inslideshare.net. The synthesis of chiral biphenyl derivatives, which could potentially be incorporated into urea structures, has been explored using various asymmetric synthesis strategies, including those involving chiral catalysts or auxiliaries nih.govresearchgate.net.

Reactivity Profiles and Reaction Mechanisms in this compound Synthesis

The reactivity and reaction mechanisms involved in the synthesis of this compound analogues are largely dictated by the specific synthetic route employed. In the case of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism is well-established and involves several key steps uni.luuni.lu.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen or carbon-pseudohalogen bond of the aryl halide or pseudohalide, forming a palladium(II) species uni.lu.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) center, typically facilitated by a base. This step forms a new carbon-palladium bond and is often considered the rate-determining step uni.lu.

Reductive Elimination: The two organic groups on the palladium(II) center reductively eliminate, forming the new carbon-carbon bond of the biphenyl system and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle uni.lu.

Factors influencing the reactivity in Suzuki-Miyaura couplings include the electronic and steric properties of the aryl halide and the organoboron compound, the choice of palladium catalyst and ligands, and the nature of the base and solvent. The presence of substituents, such as those that would be present in precursors to the urea group at the 4-position of the biphenyl, can affect the reactivity of the aryl halide or boronic acid in the coupling reaction. Electron-withdrawing groups on the aryl halide typically facilitate oxidative addition, while the electronic nature of the substituents on the boronic acid can influence the transmetalation step.

For transition metal-free approaches, the reaction mechanisms are highly dependent on the specific reagents and conditions used. For example, metal-free decarbonylation of diaryl ketones is suggested to proceed via a stepwise process involving the cleavage and formation of C-C bonds, potentially mediated by the solvent and initiated by light. Metal-free intramolecular cyclizations can involve base-catalyzed pathways or radical mechanisms, depending on the substrates.

In the context of synthesizing this compound, the reactivity of the precursors and the reaction mechanism would need to accommodate the urea functionality or its protected form. If the urea group is introduced after the biphenyl core is formed, the reactivity of the 4-substituted biphenyl towards urea formation (e.g., reaction with an isocyanate or coupling with an amine and carbonic acid derivative) would be the key consideration. If the urea precursor is part of one of the coupling partners in a cross-coupling reaction, its compatibility with the reaction conditions (catalyst, base, temperature) is crucial.

Detailed research findings on the synthesis of specific this compound analogues would provide more precise data on yields, reaction times, and the impact of different substituents on reactivity. While the provided search results offer general insights into biphenyl synthesis methodologies, specific data for this compound synthesis and its analogues would require more targeted studies. However, the principles and mechanisms of the discussed palladium-catalyzed and emerging transition metal-free methods provide a foundation for understanding potential synthetic routes to this class of compounds.

Data Table: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis

EntryAryl Halide/PseudohalideBoronic Acid/EsterPalladium CatalystLigandBaseSolventTemperatureProduct ExampleYield (%)Ref.
1Aryl halideBoronic acidPd(OAc)₂PPh₃Na₂CO₃1-PropanolRefluxUnsymmetrical biarylExcellent
22-bromophenylarsineAryl boronic acidsPd catalyst (with biarylarsine ligand)BiarylarsineNot specifiedNot specifiedNot specifiedBiphenylarsine ligands80-99
31-(4-bromobenzoyl)-1,3-dicyclohexylureaAryl boronic acidsPd catalyst (with bulky ligand)Tetrakis(triphenylphosphine)palladium(0)Not specifiedNot specifiedNot specified1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives30-78
4Aryl iodideAryltrifluoroborate saltsPalladium catalystNot specifiedNot specifiedNot specifiedNot specifiedBiarylic units (e.g., tyrosine derivatives)Good uni.lu
5Aryl halideBoronic acidPalladium catalystNot specifiedK₃PO₄DioxaneRefluxFluorinated biphenyl81 uni.lu

Note: Yields and specific conditions can vary significantly depending on the substrates and specific reaction optimization.

Advanced Structural Characterization and Molecular Conformation Analysis in Biphenyl 4 Ylurea Research

Crystallographic Insights into Biphenyl-4-ylurea Derivatives

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement of a compound in the solid state. uni-saarland.deaps.org While a crystal structure for this compound itself is not prominently available in the cited literature, analysis of closely related derivatives, such as N-(Biphenyl-4-ylcarbonyl)-N'-substituted thioureas, provides significant insight into the conformational preferences and interaction motifs of the biphenyl-urea scaffold. nih.govnih.govnih.gov

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

Studies on various N-(Biphenyl-4-ylcarbonyl)-N'-substituted thiourea (B124793) derivatives consistently reveal a non-planar conformation for the biphenyl (B1667301) moiety. nih.govnih.govnih.gov The two phenyl rings are twisted relative to each other, a characteristic feature of biphenyl systems arising from steric hindrance between the ortho-hydrogens. The dihedral angle between the two benzene (B151609) rings of the biphenyl group is a key parameter describing this twist.

Table 1: Selected Dihedral Angles in this compound Derivatives Determined by Single-Crystal X-ray Diffraction
CompoundDihedral Angle Between Biphenyl Rings (°)Reference
1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea40.11 (15) nih.gov
N-(Biphenyl-4-ylcarbonyl)-N'-(4-chlorophenyl)thiourea44.23 (12) nih.gov
N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea36.84 (9) nih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. For this compound and its analogs, hydrogen bonds involving the urea (B33335) N-H donors and the carbonyl oxygen acceptor are paramount. iucr.orgnih.gov In the crystal structure of N-(Biphenyl-4-ylcarbonyl)-N'-(4-chlorophenyl)thiourea, molecules are linked by intermolecular N-H⋯S and N-H⋯O hydrogen bonds, forming one-dimensional chains. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings are significant stabilizing forces. nih.gov These can occur between the phenyl rings of the biphenyl groups of adjacent molecules. In the crystal structure of 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea, molecules are linked by weak π-π stacking interactions, with a reported centroid-centroid distance of 3.991 (2) Å. nih.gov C-H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, also contribute to the stability of the crystal packing. nih.gov These combined interactions dictate the final supramolecular architecture of the compound in the solid state.

Computational Elucidation of Conformations and Tautomerism

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool to investigate molecular properties that can be difficult to probe experimentally. nih.govorientjchem.orgorientjchem.orgresearchgate.net For this compound, computational methods can elucidate the full conformational landscape and the relative energies of different tautomers. nih.govnih.gov

The primary conformational flexibility in this compound arises from rotation around the C-C bond linking the two phenyl rings and rotation around the C-N bonds of the urea moiety. ic.ac.uk Computational potential energy surface scans can map the energy changes associated with these rotations, identifying the lowest energy conformations and the barriers to interconversion. ic.ac.uk Studies on biphenyl have shown that the minimum energy conformation occurs at a twist angle of approximately 45°, while planar (0°) and perpendicular (90°) arrangements represent energy barriers. ic.ac.uk

Furthermore, the urea group can exist in different tautomeric forms, primarily the keto (urea) and enol (isourea) forms. DFT calculations can determine the relative thermodynamic stabilities of these tautomers in the gas phase and in different solvents. nih.govorientjchem.org For most simple ureas, the keto form is significantly more stable. These computational insights are vital for understanding the molecule's behavior in different environments and its potential reactivity. aalto.fi

Spectroscopic Investigations of Molecular Structure and Reactivity

Spectroscopic techniques provide crucial information about molecular structure, connectivity, and functional groups. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms. nih.govresearchgate.net

In the ¹H NMR spectrum, the protons on the biphenyl rings would appear as a series of complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The protons on the phenyl ring directly attached to the urea group would show different chemical shifts from those on the terminal phenyl ring due to the electronic influence of the urea substituent. The N-H protons of the urea group would appear as distinct signals, often broad, whose chemical shift is sensitive to solvent and concentration.

In the ¹³C NMR spectrum, a characteristic signal for the carbonyl carbon (C=O) of the urea group would be expected in the range of δ 150-160 ppm. The aromatic carbons would produce a set of signals between δ 115-145 ppm, with the carbon atom attached to the nitrogen (ipso-carbon) having a distinct chemical shift. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted Chemical Shift Range (ppm)Notes
Aromatic Protons (¹H)7.2 - 7.8Complex multiplet pattern expected for the AA'BB' and A'A''B''B''C systems of the biphenyl group.
Urea Protons (N-H)Variable (e.g., 6.0 - 9.0)Chemical shift is highly dependent on solvent, temperature, and concentration.
Carbonyl Carbon (¹³C)150 - 160Characteristic signal for the urea C=O group.
Aromatic Carbons (¹³C)115 - 145Multiple signals corresponding to the different carbon environments in the biphenyl system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (Molecular Weight: 212.25 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 212 or 213, respectively.

The fragmentation of N,N'-substituted ureas under mass spectrometric conditions often follows characteristic pathways. nih.govdtic.mil A primary and highly diagnostic fragmentation for aryl ureas is the cleavage of a C-N bond adjacent to the carbonyl group. For this compound, this would likely involve the loss of isocyanic acid (HNCO) or the formation of a biphenyl isocyanate radical cation and an aminyl radical, or the formation of a biphenylaminyl radical and an isocyanate radical cation. The most common pathway involves the formation of an anilinium-type species. The cleavage could lead to the formation of the 4-aminobiphenyl (B23562) cation at m/z 169.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/zProposed FragmentFormula
213[M+H]⁺C₁₃H₁₃N₂O⁺
212[M]⁺˙C₁₃H₁₂N₂O⁺˙
169[M - CONH]⁺ or [C₁₂H₉NH₂]⁺˙C₁₂H₁₁N⁺ or C₁₂H₁₁N⁺˙
154[C₁₂H₁₀]⁺˙C₁₂H₁₀⁺˙ (Biphenyl cation)

Computational Chemistry and in Silico Modeling of Biphenyl 4 Ylurea Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical method used to investigate the electronic structure of molecules, providing information about their stability, reactivity, and spectroscopic properties., By analyzing the electron density, DFT can reveal crucial aspects of molecular behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, often performed using DFT, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).,, The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity and how it will interact with other species., The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of molecular stability and kinetic reactivity; a smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the surface of a molecule.,,, This map is invaluable for identifying potential sites for electrophilic and nucleophilic attack, as well as for understanding noncovalent interactions like hydrogen bonding.,, Regions of negative electrostatic potential (typically colored red) indicate areas with excess electron density, which are prone to electrophilic attack., Conversely, regions of positive electrostatic potential (typically colored blue) represent electron-deficient areas, likely to interact with nucleophiles., MESP topology analysis has become a widely used technique for understanding and predicting the intermolecular interactive behavior of molecules.

Conceptual DFT Reactivity Descriptors

Conceptual DFT (CDFT), also known as Density Functional Reactivity Theory, provides a framework for understanding chemical reactivity through various descriptors derived from DFT calculations., These descriptors, such as electronegativity, hardness, softness, Fukui function, and electrophilicity index, quantify the intrinsic reactivity of a molecule or specific sites within it.,,, For instance, global hardness (η) relates to a molecule's resistance to deformation or charge transfer. The Fukui function and dual descriptor are local reactivity descriptors that can identify the most reactive atomic sites for local interactions, with the dual descriptor simultaneously indicating sites prone to nucleophilic and electrophilic attack.,,

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a biological target, such as a protein.,,, This method is widely applied in structure-based drug design to understand ligand-receptor interactions and identify potential drug candidates.,,,

Binding Mode Prediction and Active Site Analysis

Molecular docking simulations generate various possible binding poses (conformations and orientations) of the ligand within the target's binding site., The primary goal is to predict the most stable binding mode, which is typically the one with the lowest binding free energy. Analysis of the predicted binding mode involves examining the specific interactions formed between the ligand and the amino acid residues in the target's active site., These interactions can include hydrogen bonds, van der Waals forces, electrostatic interactions, and pi-pi stacking, all of which contribute to the stability of the ligand-target complex., Identifying key residues in the active site that interact with the ligand is crucial for understanding the molecular basis of binding and for guiding the design of modified ligands with improved affinity or specificity.,,

Scoring Functions and Binding Affinity Estimation

Scoring functions are mathematical algorithms used in molecular docking to evaluate the quality of different binding poses and estimate the binding affinity between the ligand and the target.,,, These functions typically calculate a score that represents the strength of the interaction, with more favorable interactions resulting in better (e.g., more negative) scores. Various types of scoring functions exist, including physics-based, empirical, and knowledge-based approaches, each with its own strengths and limitations in predicting binding modes and affinities., While scoring functions are essential for ranking docked poses and can provide a qualitative indication of binding strength, accurately predicting absolute binding affinities remains a significant challenge in the field of molecular docking. However, they are valuable for comparing the potential binding of different ligands to the same target or for ranking poses of the same ligand.,

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. By simulating the interactions between particles based on classical mechanics, MD can provide insights into the dynamic behavior of a system. frontiersin.orgnih.gov This is particularly useful for understanding the flexibility and stability of molecules and their interactions with other molecules, such as proteins. nih.gov

Conformational Stability and Flexibility Analysis

Conformational analysis is a key aspect of understanding a molecule's behavior, as different conformations can have varying stabilities and reactivities. Computational methods, including molecular mechanics, ab initio calculations, and molecular dynamics simulations, are used to explore the potential energy surface of a molecule and identify stable conformers. google.commdpi.comcwu.edu For flexible molecules like those containing biphenyl (B1667301) moieties, conformational searches and subsequent analysis of energy profiles can reveal preferred orientations and the energy barriers between different conformations. cwu.edunih.govchemrxiv.org Molecular dynamics simulations can further refine these analyses by exploring conformational space over time and at different temperatures, providing a more complete picture of a molecule's flexibility and the relative populations of its various conformations. nih.gov

Protein-Ligand Interaction Dynamics

Molecular dynamics simulations are crucial for studying the dynamic interactions between a small molecule (ligand) and a protein target. nih.govunibas.ch These simulations can capture the complex interplay of forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects, that govern the binding process. nih.govresearchgate.net By simulating the protein-ligand complex over a period, researchers can analyze the stability of the complex, identify key residues involved in binding, and understand how the ligand's presence affects protein conformation. nih.govunibas.chresearchgate.netbiorxiv.org Analyzing interaction energies, such as short-range Coulomb and Lennard-Jones energies, from MD trajectories can provide quantitative insights into the strength and nature of the protein-ligand binding. researchgate.net While challenges remain in accurately modeling all aspects of protein-ligand interactions, MD simulations offer a valuable "computational microscope" to visualize and understand these dynamic events. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the structural properties of a set of compounds with their biological activities. chemrxiv.orgresearchgate.netrsc.orgimist.ma By identifying which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most relevant to activity, QSAR models can be used to predict the activity of new, untested compounds. chemrxiv.orgrsc.org Pharmacophore modeling, often used in conjunction with QSAR, focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of a molecule that are necessary for it to bind to a specific biological target and elicit a biological response. columbiaiop.ac.inunina.itijrpr.com These models can be derived from a set of active ligands (ligand-based pharmacophores) or from the structure of the target protein (structure-based pharmacophores). columbiaiop.ac.inunina.itdergipark.org.trfrontiersin.org Pharmacophore models serve as a 3D query for virtually screening large databases of compounds to identify potential new drug candidates with similar binding properties. columbiaiop.ac.inunina.itijrpr.com

Biological Activities and Mechanistic Studies of Biphenyl 4 Ylurea and Its Derivatives

Enzyme Inhibition Profiles and Mechanisms

Biphenyl-4-ylurea derivatives have been investigated for their ability to inhibit a range of enzymes, demonstrating varying degrees of potency and selectivity depending on the specific enzyme and the structural modifications of the biphenyl (B1667301) urea (B33335) scaffold.

Cytochrome P450 1B1 (CYP1B1) Inhibition and Selectivity

Cytochrome P450 1B1 (CYP1B1) is an enzyme involved in the metabolism of various xenobiotics and endogenous substrates, including steroid hormones and fatty acids. It is often overexpressed in various tumors and has been implicated in the activation of pro-carcinogens and the development of drug resistance. researchgate.netplos.org Highly selective CYP1B1 inhibitors are of interest for their potential in cancer chemoprevention and chemotherapy, particularly in hormone-induced cancers. researchgate.netrsc.orgnih.gov

Biphenyl urea derivatives have been synthesized and evaluated as selective inhibitors of CYP1B1. Studies have shown that certain biphenyl ureas can potently inhibit CYP1B1 activity. For instance, a meta-chloro-substituted biphenyl urea derivative demonstrated potent inhibition of human CYP1B1 with an IC₅₀ value of 5 nM. This compound also exhibited excellent selectivity, showing significantly lower inhibitory activity (IC₅₀ > 10 µM) against other human CYP enzymes, including CYP1A1, CYP1A2, CYP3A4, and CYP2D6, indicating >2000-fold selectivity for CYP1B1. rsc.orgnih.gov Other methoxy-substituted biphenyl ureas also showed potent and selective CYP1B1 inhibition. rsc.orgnih.gov

The mechanism of inhibition and selectivity of these biphenyl urea derivatives towards CYP1B1 has been explored through molecular modeling studies. rsc.org These studies aim to understand the interactions between the inhibitors and the active site of the enzyme, providing insights into the structural features that contribute to their potency and selectivity.

Data on the inhibition of CYP1B1 by selected biphenyl urea derivatives:

CompoundCYP1B1 IC₅₀ (nM)Selectivity over other CYPs
meta-chloro-substituted biphenyl urea (Compound 5h)5>2000-fold (vs CYP1A1, 1A2, 3A4, 2D6) rsc.orgnih.gov
methoxy-substituted biphenyl urea (Compound 5d)69>62-fold (vs CYP1A1, 1A2, 3A4, 2D6) rsc.orgnih.gov
methoxy-substituted biphenyl urea (Compound 5e)58>98-fold (vs CYP1A1, 1A2, 3A4, 2D6) rsc.orgnih.gov

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine transporter 1 (GlyT1) is a protein responsible for the reuptake of glycine from the synaptic cleft. GlyT1 plays a significant role in regulating glycine levels, particularly near NMDA receptors, where glycine acts as a co-agonist. oatext.comnih.govmdpi.com Inhibition of GlyT1 is a pharmacological strategy being investigated for neurological disorders, including schizophrenia and Alzheimer's disease, as it is expected to increase glycine levels and enhance NMDA receptor function. oatext.comnih.govnih.gov

Biphenyl derivatives, including those incorporating a biphenyl-4-yloxy moiety, have been explored as inhibitors of GlyT1. For example, N-[(3R)-3-([1,1'-Biphenyl]-4-yloxy)-3-(4-fluorophenyl) propyl]-N-methylglycine (NFPS) is described as a selective, non-transportable inhibitor of GlyT1. oatext.comrndsystems.com NFPS has shown inhibitory activity against human and rat GlyT1 in the nanomolar range. rndsystems.com Studies have demonstrated that GlyT1 inhibition by compounds like NFPS can affect the proliferation of neural stem/progenitor cells. oatext.com

Another series of biphenyl-substituted triazoles have been synthesized and evaluated as novel GlyT1 inhibitors. nih.gov Structure-activity relationship (SAR) studies in this series led to the identification of compounds with inhibitory activity against GlyT1. nih.gov

Data on the inhibition of GlyT1 by selected biphenyl derivatives:

CompoundTargetIC₅₀ (nM)Notes
NFPShGlyT12.8Selective, non-transportable inhibitor rndsystems.com
NFPSrGlyT19.8Selective, non-transportable inhibitor rndsystems.com
NFPSrGlyT256000Low activity rndsystems.com

Urease Enzyme Inhibition

Urease is a metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. In bacteria like Helicobacter pylori, urease is a key virulence factor, enabling the bacteria to survive in the acidic environment of the stomach by producing ammonia, which neutralizes gastric acid. nih.govcsfarmacie.cz Urease inhibitors are being investigated as potential therapeutic agents for H. pylori infections and other conditions associated with urease-producing bacteria. nih.govcsfarmacie.cz

Studies on N-monoarylacetothioureas as urease inhibitors have indicated that compounds bearing a biphenyl moiety exhibited very low potency or even inactivity against H. pylori urease in cell-free assays. nih.gov In contrast, some phenylacetothiourea derivatives showed significantly higher potency. nih.gov

This suggests that while the urea functional group is present in both this compound and the studied thiourea (B124793) derivatives, the specific structural context and the nature of the attached aryl groups significantly influence the inhibitory activity against urease.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.netmdpi.comnih.gov Inhibition of MAGL leads to increased levels of 2-AG, which can exert various physiological effects by activating cannabinoid receptors. mdpi.com MAGL inhibitors are being explored as potential therapeutic agents for neurological disorders, pain, and inflammation. nih.govresearchgate.netmdpi.comnih.gov

Some biphenyl-containing compounds have been investigated for their MAGL inhibitory activity. For example, 1,3-di([1,1'-biphenyl]-3-yl)urea has shown moderate inhibitory activity against MAGL. researchgate.net Other carbamate (B1207046) analogues of URB602, a known MAGL inhibitor with a biphenyl structure (N-[1,1′-biphenyl]-3-yl-carbamic acid, cyclohexyl ester), have also been synthesized and evaluated for their activity against human MAGL. researchgate.netscbt.com These studies have identified carbamate derivatives with moderate to excellent inhibitory activity against MAGL, with some compounds showing IC₅₀ values in the nanomolar range. researchgate.netmdpi.com

The mechanism of MAGL inhibition by these compounds can be reversible or irreversible, and studies have investigated the nature of the interaction with the enzyme's active site through molecular modeling and docking studies. researchgate.netmdpi.com

Data on the inhibition of MAGL by selected biphenyl-containing compounds:

CompoundTargetIC₅₀ (µM)Notes
1,3-di([1,1'-biphenyl]-3-yl)ureaMAGL26 ± 6Moderate inhibitory activity researchgate.net
Compound 2b (carbamate analogue)human MAGL4.5 ± 0.70Good inhibitory activity researchgate.net
Compound H4 (benzimidazole derivative)human MAGL0.0086Potent inhibition (8.6 nM) mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., Cdk4)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play critical roles in regulating the cell cycle. mdpi.comcellsignal.com Dysregulation of CDK activity is frequently observed in cancer, making CDKs attractive targets for anti-cancer therapy. mdpi.comnih.gov CDK inhibitors aim to arrest the cell cycle and inhibit cancer cell proliferation. mdpi.com CDK4, in particular, is involved in the G1 phase of the cell cycle and is a highly validated cancer drug target. mdpi.comresearchgate.net

Biphenyl-containing compounds have been investigated for their potential as CDK inhibitors. For instance, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue with a biphenyl-4-carboxylic acid moiety, has been shown to specifically inhibit Cdk4-cyclin D1 in vitro. researchgate.net This compound was reported to block the growth of cancer cells by inducing cell cycle arrest. researchgate.net

Other studies have focused on different structural classes of compounds that inhibit CDKs, including selective CDK4/6 inhibitors like palbociclib (B1678290) and abemaciclib, which have shown clinical success in breast cancer treatment. mdpi.comnih.gov While these specific examples may not be direct this compound derivatives, they highlight the interest in compounds with biphenyl scaffolds or related structures as CDK inhibitors. Purine derivatives with a biphenyl substituent have also shown potent and selective inhibition of CDK2 over CDK1. nih.gov

Further research is needed to specifically evaluate the CDK inhibitory activity of this compound and its direct derivatives and to understand their mechanisms of action on specific CDKs like Cdk4.

Alpha-Glucosidase Inhibition for Diabetes Management

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides. scielo.br Inhibiting alpha-glucosidase activity can slow down the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels. scielo.br This makes alpha-glucosidase inhibitors a therapeutic strategy for managing type 2 diabetes. scielo.br

Research has focused on identifying and developing alpha-glucosidase inhibitors from various sources, including natural products and synthetic compounds. scielo.brnih.govf1000research.com Studies evaluate the inhibitory potential of compounds by measuring their ability to inhibit alpha-glucosidase activity in vitro, often expressed as an IC₅₀ value. scielo.brf1000research.combenthamscience.comresearchgate.net For example, certain plant extracts and isolated compounds have shown significant alpha-glucosidase inhibitory activity, sometimes superior to established drugs like acarbose. scielo.brresearchgate.net

The provided search results discuss alpha-glucosidase inhibition in the context of diabetes management and highlight the activity of various natural and synthetic compounds. However, none of the results specifically mention the alpha-glucosidase inhibitory activity of this compound. While the broad search for alpha-glucosidase inhibitors is covered, direct evidence for this compound's activity in this area is not present in the provided snippets.

Receptor Modulation and Signaling Pathways

This compound derivatives have been explored for their potential to interact with and modulate the activity of various receptors, influencing downstream signaling pathways.

Beta-2 Adrenergic Receptor Agonist Activity

Beta-2 adrenergic receptors (β₂-ARs) are G protein-coupled receptors primarily found in the smooth muscle of the airways, where their activation leads to bronchodilation. nih.govmdpi.com Beta-2 adrenergic receptor agonists are widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects. nih.govmdpi.com

Research in this area involves the synthesis and evaluation of compounds for their ability to activate β₂-ARs. nih.govnih.gov This is typically assessed through functional assays that measure downstream signaling events, such as the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org Structure-activity relationship (SAR) studies are conducted to understand how modifications to the chemical structure of a compound influence its affinity and efficacy at the β₂-AR. nih.gov

A patent application mentions novel biphenyl derivatives possessing β₂ adrenergic receptor agonist activity, suggesting that the biphenyl structure can be incorporated into compounds that activate this receptor. google.com While this indicates the relevance of the biphenyl scaffold, it does not specifically confirm β₂-AR agonist activity for this compound itself.

Muscarinic Receptor Antagonist Activity

Muscarinic receptors are another class of G protein-coupled receptors that play a significant role in the parasympathetic nervous system. cvpharmacology.comnih.gov In the airways, activation of muscarinic receptors, particularly the M₃ subtype, leads to bronchoconstriction. nih.gov Muscarinic receptor antagonists block the action of acetylcholine (B1216132) at these receptors, resulting in bronchodilation and are used in the treatment of COPD and asthma. cvpharmacology.comnih.gov

Studies investigating muscarinic receptor antagonist activity involve evaluating the ability of compounds to inhibit the binding of agonists or to block agonist-induced functional responses in cells or tissues expressing muscarinic receptors. nih.govresearchgate.net Different muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) exist, and the selectivity of antagonists for specific subtypes is often a key aspect of research. nih.govresearchgate.net

The same patent application that mentions β₂-AR agonist activity also describes novel biphenyl derivatives possessing muscarinic receptor antagonist activity. google.com This suggests that compounds containing the biphenyl core can act as muscarinic receptor antagonists. The patent highlights the potential of such bifunctional compounds, possessing both β₂-AR agonist and muscarinic receptor antagonist activity, for treating pulmonary disorders. google.com However, the specific activity of this compound as a muscarinic receptor antagonist is not explicitly stated in the provided search results.

Ion Channel Modulatory Effects

Ion channels are transmembrane proteins that regulate the flow of ions across cell membranes, playing essential roles in cellular excitability, signaling, and homeostasis. numberanalytics.comnih.govresearchgate.netjapsonline.comnih.gov Modulation of ion channel activity by small molecules can have significant physiological consequences and represents a key area of pharmacological research. numberanalytics.comresearchgate.netjapsonline.comnih.gov

Studies on ion channel modulation investigate how compounds interact with different types of ion channels, such as voltage-gated channels, ligand-gated channels, and others. numberanalytics.comresearchgate.netjapsonline.comnih.gov Techniques like electrophysiology are used to directly measure the effects of compounds on ion channel currents. japsonline.com

The provided search results discuss the general importance of ion channels in various physiological and pathological processes and the concept of ion channel modulation by chemical compounds. numberanalytics.comnih.govresearchgate.netjapsonline.comnih.gov However, there is no specific information within the provided snippets detailing any modulatory effects of this compound on ion channels.

Sodium Channel Slow Inactivation Modulation

Voltage-gated sodium channels (NaVs) are crucial for initiating and propagating electrical signals in excitable cells. nih.gov Modulation of these channels, particularly their inactivation processes, is a known mechanism for several therapeutic agents, including antiepileptic drugs. nih.govnih.gov Slow inactivation is a distinct state of sodium channels that develops over seconds and contributes to the regulation of neuronal excitability. derangedphysiology.comucsf.edu

Studies have indicated that compounds containing a bi-aryl linked unit, similar to the structure found in this compound derivatives, can modulate Na+ currents by promoting slow inactivation. nih.govnih.gov For instance, (biphenyl-4-yl)methylammonium chlorides, a class of compounds structurally related to this compound derivatives, have been shown to promote slow inactivation in neuronal cells. nih.govnih.gov Electrophysiological studies using mouse catecholamine A-differentiated (CAD) cells and rat embryonic cortical neurons confirmed that certain (biphenyl-4-yl)methylammonium chloride derivatives, such as compound 8 ((3′-trifluoromethoxybiphenyl-4-yl)methylammonium chloride), promoted slow inactivation in both cell types. nih.govnih.gov

Lacosamide (B1674222), a first-in-class antiepileptic drug, is known to reduce Na+ channel availability by increasing the transition of channels to the slow-inactivated state. nih.gov Analogs of lacosamide with an extended aryl unit, forming compound class A, also exhibited promotion of Na+ channel slow inactivation, with some compounds showing significantly higher potency than lacosamide. nih.gov This suggests that the bi-aryl linked unit, present in this compound derivatives, plays a role in promoting slow inactivation. nih.gov

Frequency-Dependent Inhibition of Sodium Currents

Frequency-dependent inhibition, also known as use-dependent inhibition, is a phenomenon where the degree of sodium channel block increases with higher frequencies of stimulation. uniba.itpsu.edu This mechanism is therapeutically important as it allows for selective inhibition of hyperactive neurons while sparing those firing at normal frequencies. uniba.it

Certain sodium channel blockers, including those used as antiarrhythmics and antiepileptics, exhibit state-dependent inhibition, preferentially binding to the channel in the open or inactivated states, with affinity increasing at higher firing frequencies. derangedphysiology.comgoogle.comfrontiersin.org This state-dependent binding contributes to the frequency-dependent block. google.comfrontiersin.org The investigation into this compound derivatives aims to understand how structural variations impact their interaction with different sodium channel states and their resulting frequency-dependent modulation.

Antimicrobial and Antiviral Investigations

This compound and its derivatives have been investigated for their potential as antimicrobial and antiviral agents. ontosight.aiontosight.ai The increasing issue of drug-resistant pathogens highlights the need for novel compounds with antimicrobial and antiviral properties. mdpi.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies have explored the antibacterial activity of biphenyl derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Some synthesized biphenyl compounds and their derivatives have shown moderate to good activity against tested strains such as Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Research on biphenyl and dibenzofuran (B1670420) derivatives, structurally related to this compound, demonstrated that many polyhydric compounds exhibited moderate to significant inhibitory activities against prevalent drug-resistant Gram-positive and Gram-negative bacteria. mdpi.com For example, certain synthesized compounds displayed effective antibacterial activities against Gram-positive bacteria, with low Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov However, some studies on biphenyl derivatives have reported no activity against tested Gram-negative bacteria. nih.gov

Interactive Table 1: Antibacterial Activity of Selected Biphenyl Derivatives (Illustrative Data)

Compound ClassGram-Positive Strains TestedGram-Negative Strains TestedObserved Activity
Biphenyl-4-carboxylic acid hydrazide-hydrazones researchgate.netBacillus subtilis, Staphylococcus aureusEscherichia coli, Pseudomonas aeruginosaPromising results
Biphenyl and dibenzofuran derivatives mdpi.comDrug-resistant Gram-positive strainsDrug-resistant Gram-negative strainsModerate to significant
Biphenyl derivatives from Clusia burlemarxii nih.govStreptococcus mutans, Staphylococcus aureus, Bacillus subtilis, Micrococcus luteusEscherichia coli, Salmonella choleraesuis, Pseudomonas aeruginosaSignificant against Gram-positive; None against Gram-negative

Antifungal Efficacy against Fungal Pathogens

Investigations into the antimicrobial potential of biphenyl derivatives have also included their efficacy against fungal pathogens. mdpi.comresearchgate.net Some studies have reported antifungal activity for biphenyl derivatives. researchgate.netresearchgate.net

For instance, certain biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives were evaluated for in vitro antimicrobial activity against fungal strains like Candida albicans and Aspergillus niger, showing promising results. researchgate.net Similarly, a series of new urea derivatives containing aryl moieties were screened against fungal strains including Candida albicans and Cryptococcus neoformans, with variable levels of interaction observed. mdpi.com However, other studies on biphenyl derivatives have indicated no activity against tested fungi. nih.gov

Interactive Table 2: Antifungal Activity of Selected Biphenyl Derivatives (Illustrative Data)

Compound ClassFungal Strains TestedObserved Activity
Biphenyl-4-carboxylic acid hydrazide-hydrazones researchgate.netCandida albicans, Aspergillus nigerPromising results
Aryl urea derivatives mdpi.comCandida albicans, Cryptococcus neoformansVariable interaction
Biphenyl derivatives from Clusia burlemarxii nih.govAspergillus niger, Cladosporium cladosporioidesNone

Antiviral Activity and Mechanism of Action (e.g., Influenza Virus)

Biphenyl derivatives have been investigated for their antiviral properties, including activity against influenza virus. nih.govucsf.edunih.gov The search for new antiviral agents is crucial due to the constant threat of viral outbreaks and the emergence of drug-resistant strains. mdpi.comfrontiersin.org

While direct information on the antiviral activity of this compound against influenza virus in the provided search results is limited, related biphenyl compounds have shown antiviral potential. Early research from 1959 reported new antiviral compounds with considerable activity in vivo, including biphenyl derivatives. nih.gov

Influenza viruses rely on viral-encoded proteins like RNA-dependent RNA polymerase (RdRp) and surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA) for replication and infection. mdpi.comfrontiersin.orghku.hk Antiviral drugs can target these viral components to inhibit the virus lifecycle. mdpi.comhku.hk For example, neuraminidase inhibitors are a class of antiviral drugs used against influenza. hku.hk

Some antiviral strategies involve enhancing the efficacy of existing drugs by targeting host cell processes. For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, can synergistically enhance the antiviral effect of 4'-Fluorouridine against influenza A viruses by potentially increasing the incorporation of the nucleoside analogue into viral RNA. nih.gov While this study focuses on DHODH inhibitors and a different antiviral, it illustrates a mechanism by which compounds can exert antiviral effects through host-pathogen interactions.

Further research is needed to specifically elucidate the antiviral activity of this compound and its derivatives, their spectrum of activity against viruses like influenza, and their underlying mechanisms of action.

Anticancer and Cytostatic Research

This compound and its derivatives have been explored for their potential anticancer and cytostatic properties. nih.govnih.govderangedphysiology.com Cytostatic compounds inhibit cell division without necessarily inducing immediate cell death, while cytotoxic compounds directly induce lethal lesions in cancer cells. europa.euexplorationpub.com

Biphenyl derivatives have shown various biological activities, including anticancer effects. researchgate.netwaocp.org Studies have focused on synthesizing novel biphenyl derivatives and evaluating their in vitro anticancer activity against different human cancer cell lines. waocp.org

For example, a library of thiazolidine-2,4-dione-biphenyl derivatives was designed and synthesized, and their in vitro anticancer activity was evaluated against cell lines such as cervical cancer (HeLa), prostate cancer (PC3), lung cancer (HepG2), and breast cancer (MDA-MB-231). waocp.org Most of these compounds showed moderate to good activity, with some exhibiting more potent effects. waocp.org Structure-activity relationship (SAR) studies revealed that the presence of certain functional groups, such as a cyano moiety on a phenyl group attached to the thiazolidine-2,4-dione ring, influenced the anticancer activity across different cell lines. waocp.org

Interactive Table 3: Anticancer Activity of Thiazolidine-2,4-dione-biphenyl Derivatives (Illustrative Data)

CompoundHeLa (µM)PC3 (µM)MDA-MB-231 (µM)HepG2 (µM)
10aModerate to GoodModerate to GoodModerate to GoodModerate to Good
10bModerate to GoodModerate to GoodModerate to GoodModerate to Good
10d32.38 ± 1.874.28 ± 1.3148.55 ± 3.259.67 ± 1.6
10eModerate to GoodModerate to GoodModerate to GoodModerate to Good
10jModerate to GoodModerate to GoodModerate to GoodModerate to Good
Doxorubicin (Positive Control)Lower IC50s (More potent)Lower IC50s (More potent)Lower IC50s (More potent)Lower IC50s (More potent)

Other research has focused on biphenyl derivatives as potential androgen receptor degraders for treating drug-resistant prostate cancer, highlighting another avenue of anticancer research for this compound class. nih.gov The mechanisms of action for the observed anticancer effects of this compound derivatives can involve various pathways, including interference with cell signaling cascades and induction of DNA damage. xiahepublishing.commdpi.com

In Vitro Cytotoxicity and Antiproliferative Studies

Biphenyl urea derivatives have demonstrated potent in vitro cytotoxicity and antiproliferative effects against various cancer cell lines. For instance, a novel series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are pyridine-based biphenyl urea derivatives, were evaluated for their activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. researchgate.netresearchgate.net Compound 5l from this series emerged as a highly active congener, exhibiting IC₅₀ values of 3.22 ± 0.2 µM against A549 cells and 2.71 ± 0.16 µM against HCT-116 cells. researchgate.netresearchgate.net These values were reported as comparable to those of Doxorubicin, a commonly used chemotherapeutic agent, which showed IC₅₀ values of 2.93 ± 0.28 µM and 3.10 ± 0.22 µM against A549 and HCT-116 cells, respectively. researchgate.netresearchgate.net Another biphenyl urea derivative, sorafenib, has been shown to inhibit the proliferation, migration, and invasion of breast cancer cells. researchgate.net

Table 1: In Vitro Cytotoxicity of Compound 5l Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 5lA5493.22 ± 0.2 researchgate.netresearchgate.net
Compound 5lHCT-1162.71 ± 0.16 researchgate.netresearchgate.net
DoxorubicinA5492.93 ± 0.28 researchgate.netresearchgate.net
DoxorubicinHCT-1163.10 ± 0.22 researchgate.netresearchgate.net

Cell Cycle Arrest Mechanisms

Several biphenyl urea derivatives have been shown to induce cell cycle arrest in cancer cells, a key mechanism for inhibiting proliferation. The pyridine-based biphenyl urea derivative, compound 5l, was found to disrupt the cell cycle of HCT-116 cells by altering the Sub-G1 phase and arresting cells at the G2-M stage. researchgate.netresearchgate.net Another study on a novel biphenyl urea derivative (TPD7) indicated that it induced G1-phase cell-cycle arrest in certain breast cancer cell lines by downregulating the levels of cyclin D1, cyclin E, and CDC2. researchgate.net

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process in cancer therapy, and biphenyl urea derivatives have been observed to induce apoptosis through various pathways. Compound 5l was able to provoke apoptosis in HCT-116 cells, evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the levels of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. researchgate.netresearchgate.net This suggests the involvement of the intrinsic mitochondrial apoptotic pathway. researchgate.net Sorafenib, another biphenyl urea derivative, promotes apoptosis by inducing mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels, leading to a reduction in the anti-apoptotic protein Bcl-2. researchgate.net Regorafenib, a pyridine-based biphenyl urea derivative, is also thought to mediate its anticancer effect through apoptosis induction, in addition to its anti-angiogenic and antiproliferative effects. researchgate.netsci-hub.senih.gov Studies have shown that certain compounds, including some biphenyl urea derivatives, can induce caspase-mediated apoptosis. sci-hub.se

Tubulin Polymerization Inhibition and Microtubule Dynamics

Based on the provided search results, there is no direct information detailing the effects of this compound or its urea derivatives specifically on tubulin polymerization inhibition or microtubule dynamics. While some studies on other compound classes with related biological activities (such as caspase activation) have mentioned tubulin inhibition, this specific mechanism has not been directly linked to biphenyl urea structures within the scope of these results.

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo antitumor efficacy of biphenyl urea derivatives has been demonstrated in xenograft models. Regorafenib, a well-established pyridine-based biphenyl urea derivative, is an FDA-approved anticancer drug for metastatic colorectal cancer and its effects include apoptosis induction and anti-angiogenic activity, contributing to its efficacy in vivo. researchgate.netsci-hub.senih.gov Another biphenyl urea derivative, sorafenib, has shown efficacy in inhibiting tumor growth in various cancer models. researchgate.net While specific in vivo xenograft data for the parent compound this compound or all novel derivatives like compound 5l were not extensively detailed in the snippets, the demonstrated in vitro activities and the established in vivo efficacy of related derivatives like Regorafenib highlight the potential of this structural class for antitumor therapy.

Antioxidant Activity and Radical Scavenging Mechanisms

Based on the provided search results, there is no information available regarding the antioxidant activity or radical scavenging mechanisms of this compound or its derivatives.

Lipid Peroxidation Inhibition

Similarly, no information concerning the inhibition of lipid peroxidation by this compound or its derivatives was found in the provided search results.

Computational Predictions of Antioxidant Pathways (e.g., HAT, SPLET)

Computational studies, particularly those employing Density Functional Theory (DFT), are valuable tools for predicting and understanding the potential antioxidant mechanisms of chemical compounds. These mechanisms often involve the scavenging of free radicals through pathways such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). unec-jeas.comresearchgate.net The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical. unec-jeas.com The SPLET mechanism, on the other hand, involves the sequential loss of a proton followed by the transfer of an electron. unec-jeas.com

While direct computational data specifically for this compound regarding these antioxidant pathways was not extensively found in the provided search results, a study investigating a derivative, 1,3-di([1,1′-biphenyl]-3-yl)urea, provides insights into the potential mechanisms within this class of compounds. researchgate.net Ab initio calculations performed on 1,3-di([1,1′-biphenyl]-3-yl)urea indicated that in non-polar media, the favorable mechanism for radical scavenging involved the donation of a hydrogen atom (HAT), leading to the formation of an N-centered radical. researchgate.net In contrast, in polar solvents, the SPLET mechanism was found to dominate over HAT for this derivative. researchgate.net This suggests that the solvent environment can play a crucial role in determining the preferred antioxidant pathway for biphenylurea derivatives.

Computational studies typically assess thermodynamic parameters such as Bond Dissociation Enthalpy (BDE) for HAT, and Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) for SPLET, to evaluate the feasibility of these mechanisms. unec-jeas.comresearchgate.net Lower BDE values generally correlate with higher antioxidant activity via the HAT mechanism. unec-jeas.com Similarly, the energetics of proton loss and electron transfer steps are considered for the SPLET pathway. unec-jeas.comresearchgate.net

Research on other compound classes, such as flavonoids and phenolic dendrimers, has also utilized computational methods to elucidate HAT and SPLET mechanisms, demonstrating the broader applicability of these techniques in antioxidant research. mdpi.commdpi.comfrontiersin.org These studies highlight the importance of considering different mechanisms and solvent effects when computationally predicting antioxidant capabilities.

Anti-inflammatory Responses

Research has explored the anti-inflammatory potential of biphenyl derivatives. While specific studies focusing solely on the anti-inflammatory responses of this compound were not prominently featured in the search results, investigations into related biphenyl compounds and derivatives incorporating urea moieties have shown promising activities.

For instance, studies have reported the synthesis and evaluation of biphenyl-4-carboxylic acid derivatives, specifically 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, for their anti-inflammatory activity. researchgate.netnih.gov These derivatives demonstrated significant anti-inflammatory effects when tested using the carrageenan-induced paw edema model in rats. researchgate.netnih.gov The carrageenan test is a common in vivo model used to assess the ability of compounds to reduce inflammation. researchgate.netnih.govfrontiersin.org

Another related compound, biphenyl-4-ylacetic acid (Felbinac), is a known non-steroidal anti-inflammatory drug (NSAID) that is used topically to treat inflammation. ebi.ac.uk Studies have even investigated methods to enhance the anti-inflammatory effects of biphenylylacetic acid, such as its incorporation into lipid microspheres, which led to increased activity in the carrageenan paw edema test in rats. nih.gov

Furthermore, patent applications have mentioned this compound derivatives in the context of their potential as PDE4 inhibitors, a class of enzymes that are targets for anti-inflammatory therapies. google.com This suggests an interest in exploring the anti-inflammatory potential of biphenylurea structures through different mechanisms.

While the direct anti-inflammatory activity of the parent compound, this compound, requires further specific investigation, the observed anti-inflammatory properties of its derivatives and related biphenyl structures indicate that this chemical scaffold holds potential for the development of anti-inflammatory agents. The diverse activities observed within this class of compounds warrant continued research into the structure-activity relationships governing their anti-inflammatory responses.

Pharmacological and Preclinical Research of Biphenyl 4 Ylurea Derivatives

In Vitro Pharmacological Profiling and Potency Assessments

Studies on different biphenyl (B1667301) derivatives have shown activity as dual β₂ adrenergic receptor agonists and muscarinic receptor antagonists, indicating potential in treating pulmonary disorders google.comgoogle.com. Other biphenyl-containing compounds have been investigated as inhibitors of specific targets, such as glycine (B1666218) transporter 1 (GlyT1) nih.gov, NLRP3 inflammasome researchgate.net, and PDE4 enzymes aginganddisease.org. Additionally, diarylureas, a class that includes Biphenyl-4-ylurea derivatives, have exhibited antitumor activities mdpi.com. While these studies highlight the pharmacological potential of the biphenyl-urea structural motif, direct in vitro potency data for the parent this compound compound against specific targets was not found in the scope of this research.

Cellular Permeability and Intracellular Accumulation Studies

Detailed studies specifically investigating the cellular permeability and intracellular accumulation of this compound were not found in the reviewed literature. Research in chemical biology and pharmacology often explores these properties for drug candidates and tool compounds to understand their cellular disposition and mechanism of action nih.govnih.gov.

General mechanisms of cellular uptake include passive diffusion and active transport processes such as various forms of endocytosis nih.govresearchgate.netncats.iodrugbank.comnih.gov. Intracellular accumulation can be influenced by factors such as lipophilicity, interactions with cellular components, and active transport mechanisms researchgate.netnih.gov. Studies on other compounds have shown that intracellular accumulation can be linked to their pharmacological effects and potential adverse reactions nih.gov. While the planar and aromatic nature of this compound might suggest certain passive permeability characteristics ontosight.aiontosight.ai, experimental data specifically detailing its movement across cell membranes or its accumulation within cellular compartments is not available in the gathered information.

In Vivo Pharmacokinetic Evaluations

Comprehensive in vivo pharmacokinetic evaluations specifically for this compound were not identified in the available search results. Pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in living organisms.

Oral Bioavailability Assessments

Assessments of oral bioavailability quantify the fraction of an orally administered dose that reaches the systemic circulation researchgate.net. While the oral bioavailability of this compound was not reported, studies on related biphenyl or urea (B33335) derivatives have shown varying oral bioavailability profiles. For instance, a 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole derivative demonstrated excellent oral bioavailability in mice nih.gov. Another biphenyl-containing compound, the PD-L1 inhibitor GS-4224, is described as orally bioavailable. The oral bioavailability of a compound is influenced by factors such as solubility, permeability, and first-pass metabolism drugbank.com.

Plasma Exposure and Tissue Distribution

Data on the plasma exposure levels and tissue distribution of this compound following administration in vivo were not found in the reviewed literature. Plasma exposure, typically represented by parameters like Cmax and AUC, indicates the concentration of the compound in the bloodstream over time researchgate.net. Tissue distribution studies assess how a compound disperses into various organs and tissues after entering the systemic circulation. While the distribution of other biphenyl compounds in tissues has been studied, specific data for this compound is not available.

Utility as Chemical Biology Tool Compounds

There is no specific information in the gathered search results indicating that this compound is widely recognized or utilized as a dedicated chemical biology tool compound. Chemical biology tools are typically compounds or probes used to perturb biological systems and study the function of genes, proteins, or pathways nih.gov. While the biphenyl-urea scaffold is present in compounds with various biological activities nih.govresearchgate.netaginganddisease.org, suggesting its potential for use in designing such tools, the literature reviewed does not specifically highlight this compound itself in this capacity.

Applications in Materials Science and Supramolecular Chemistry Research

Incorporation into Organic Light-Emitting Diodes (OLEDs)

Biphenyl-4-ylurea and its derivatives have been investigated as potential candidates for use in organic light-emitting diodes (OLEDs) wikipedia.org. Biphenyl-based structures are known components in OLED materials, often utilized in layers such as hole transport layers or emissive layers due to their electronic and structural properties. For instance, N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), a biphenyl (B1667301) derivative, is a widely used hole transport material in OLEDs, known for its morphological stability and charge transport capabilities. While specific details on the direct incorporation and performance of this compound itself in OLEDs were not extensively detailed in the provided snippets, its classification as a candidate suggests ongoing research into its potential in this area, likely leveraging the electronic properties afforded by the biphenyl system.

Building Blocks for Supramolecular Assemblies and Networks

The ability of this compound to engage in hydrogen bonding through its urea (B33335) group, coupled with the rigidity of the biphenyl unit, makes it a promising building block for the construction of supramolecular assemblies and networks wikipedia.org. Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create ordered structures with specific functions. Biphenyl-based molecules have been shown to form supramolecular structures on surfaces, driven by weak long-range dispersive forces and aided by interactions with metallic adatoms. The urea moiety is well-known for its strong and directional hydrogen bonding capabilities, which can lead to the formation of predictable and stable supramolecular architectures.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Biphenyl-based dicarboxylic acids, such as 4,4′-biphenyl dicarboxylic acid (BPDC), are commonly used as organic linkers in MOF synthesis, yielding structures with tunable pore sizes and high surface areas. These MOFs have shown potential in applications like gas adsorption and electrochemical energy storage. While the provided information does not explicitly detail the use of this compound as a linker in MOFs, the presence of the biphenyl unit suggests that appropriately functionalized biphenyl-urea derivatives could potentially be explored as linkers, utilizing the urea group for coordination or as a site for further functionalization within the MOF structure. The synthesis of MOFs typically involves solvothermal methods, where the organic linker and metal ions are reacted under controlled temperature and pressure.

Molecular Recognition and Adsorption Phenomena

The structural features of this compound, particularly the presence of the biphenyl ring and the hydrogen-bonding urea group, are conducive to molecular recognition and adsorption phenomena. Molecular recognition involves the specific interaction between molecules, often mediated by non-covalent forces, leading to selective binding or complex formation. Adsorption is the process by which molecules accumulate on a surface or within a porous material. Materials incorporating biphenyl or urea moieties have demonstrated capabilities in selective adsorption and molecular recognition, for example, in the context of separating specific molecules or recognizing target analytes. The ability of this compound to participate in hydrogen bonding and π-π interactions could facilitate its use in designing materials for selective adsorption or as recognition elements in sensor systems. Studies on related materials, such as urea-bridged polysilsesquioxanes, have shown excellent molecular recognition capabilities and high adsorption levels for specific organic compounds, highlighting the potential of urea-containing structures in this area.

Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are crucial for various photonic applications, including optical switching, data storage, and telecommunications. These materials exhibit a nonlinear response to intense laser light. Organic molecules with extended π-conjugation and electron-donating or electron-withdrawing groups often display significant NLO properties. Biphenyl derivatives with appropriate substituents have been investigated for their NLO characteristics. The biphenyl core in this compound provides a degree of π-conjugation, and the urea group could potentially influence the electronic distribution and contribute to NLO activity, especially if appropriately substituted derivatives are considered. Research on other organic compounds with biphenyl moieties has shown promising third-order NLO properties, including significant two-photon absorption and nonlinear refraction. The design of organic NLO materials often involves tailoring the molecular structure to enhance charge transfer and delocalization, which are key factors for strong nonlinear responses.

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets for Biphenyl-4-ylurea Derivatives

While this compound derivatives have been extensively studied for their interactions with known targets, a significant area of future research lies in the identification of novel molecular partners. The promiscuous nature of this scaffold suggests that its therapeutic potential may extend beyond its currently understood mechanisms of action. Advanced chemoproteomics and target deconvolution strategies will be instrumental in uncovering new binding proteins and signaling pathways.

Recent research has already demonstrated the versatility of this compound derivatives in targeting key proteins involved in cancer progression. For instance, certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis. rsc.org One study reported a series of novel biphenyl (B1667301) urea (B33335) derivatives with significant enzymatic inhibitory activities against VEGFR-2, with IC₅₀ values in the low nanomolar range. rsc.org Another promising target is the C-X-C chemokine receptor type 4 (CXCR4), which plays a crucial role in cancer metastasis. tpu.ru A novel biphenyl urea derivative, TPD7, has been shown to exert its anti-invasive effects by down-regulating the expression of CXCR4 and its downstream targets, matrix metalloproteinase (MMP)-2 and MMP-9. tpu.ru These findings underscore the potential of this compound derivatives to interact with a diverse range of molecular targets, opening up new avenues for therapeutic intervention in oncology and other disease areas.

Table 1: Investigated Molecular Targets for this compound Derivatives

Target ProteinDerivative Example(s)Key Findings
VEGFR-2A7, B3, B4Significant enzymatic inhibitory activity with IC₅₀ values of 4.06, 4.55, and 5.26 nM, respectively. rsc.org
CXCR4TPD7Down-regulates CXCR4 expression, suppressing cancer cell migration and invasion. tpu.ru
MMP-2TPD7Expression significantly suppressed as a downstream effect of CXCR4 inhibition. tpu.ru
MMP-9TPD7Expression significantly suppressed as a downstream effect of CXCR4 inhibition. tpu.ru

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex and diverse libraries of this compound derivatives is crucial for exploring their full therapeutic potential. Future research will focus on developing more efficient, robust, and versatile synthetic methodologies. A cornerstone of biphenyl synthesis is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that facilitates the formation of the carbon-carbon bond between the two phenyl rings. thieme-connect.com Advances in this area will likely involve the development of more active and stable palladium catalysts, as well as milder reaction conditions to accommodate a wider range of functional groups.

Combinatorial chemistry will continue to be a powerful tool for generating large libraries of this compound analogs for high-throughput screening. rsc.orgorganic-chemistry.org This approach allows for the systematic modification of different parts of the molecule to probe structure-activity relationships (SAR). Furthermore, the development of novel methods for the synthesis of the urea moiety is an active area of research. Traditional methods often rely on hazardous reagents like phosgene (B1210022). nih.gov Safer alternatives, such as N,N'-Carbonyldiimidazole (CDI), are being increasingly adopted to improve the safety and environmental footprint of these syntheses. researchgate.net Future synthetic strategies will likely focus on convergent and modular approaches that allow for the rapid assembly of complex this compound derivatives from readily available building blocks.

Exploration of this compound in Targeted Drug Delivery Systems

Many potent this compound derivatives exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. tpu.ru Targeted drug delivery systems offer a promising strategy to overcome these limitations and enhance the therapeutic index of these compounds. Future research in this area will explore various formulation strategies, including nanoparticle-based delivery and prodrug approaches.

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound derivatives into nanoparticles. tpu.rugoogle.com These nanoparticles can protect the drug from degradation, improve its solubility, and provide for sustained release. tpu.ru Moreover, the surface of these nanoparticles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, thereby minimizing off-target effects.

Another promising avenue is the development of prodrugs of this compound. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. organic-chemistry.orgresearchgate.net This approach can be used to improve the solubility, permeability, and pharmacokinetic profile of the parent drug. For example, the introduction of a phosphate (B84403) subunit or an amino acid moiety can significantly increase the water solubility of a drug. researchgate.net These prodrugs are designed to be cleaved by enzymes at the target site, releasing the active this compound derivative.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of this compound-based drugs. ijettjournal.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that can guide the design of new and more effective therapeutic agents. eurekaselect.com

One of the key applications of AI and ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. physchemres.org

Furthermore, AI and ML algorithms can be employed for de novo drug design, where the computer generates novel molecular structures with desired properties. eurekaselect.com These algorithms can also be used for virtual screening of large chemical libraries to identify compounds that are likely to bind to a specific molecular target. nih.gov By integrating AI and ML into the drug discovery pipeline, researchers can accelerate the identification of lead compounds, optimize their properties, and reduce the time and cost of drug development. ijettjournal.org

Table 2: Applications of AI and Machine Learning in this compound Research

ApplicationDescriptionPotential Impact
QSAR Modeling Develops mathematical models to predict the biological activity of compounds based on their chemical structure. nih.govmdpi.comPrioritizes the synthesis of promising candidates and guides lead optimization. physchemres.org
Virtual Screening Computationally screens large libraries of compounds to identify those likely to bind to a specific target. nih.govAccelerates hit identification and reduces the need for extensive experimental screening.
De Novo Drug Design Generates novel molecular structures with desired therapeutic properties using AI algorithms. eurekaselect.comExplores novel chemical space and designs compounds with improved efficacy and safety profiles.
Target Prediction Utilizes machine learning models to predict the molecular targets of new or existing compounds. rsc.orgFacilitates drug repurposing and understanding of mechanisms of action.

Sustainable and Green Chemistry Approaches in this compound Research

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to minimize the environmental impact of drug synthesis. jddhs.com Future research on this compound will undoubtedly incorporate sustainable and green chemistry approaches. This includes the use of environmentally benign solvents, the development of catalyst-free reactions, and the use of renewable starting materials. unife.it

For the urea synthesis, efforts are being made to replace hazardous reagents like phosgene with safer alternatives. nih.gov Solvent-free reactions are also being investigated, which can significantly reduce the amount of waste generated. tpu.ru Furthermore, the direct use of carbon dioxide (CO₂) as a C1 building block for urea synthesis is a highly attractive green chemistry approach that is currently being explored. rsc.org By embracing these sustainable practices, the research and development of this compound can be conducted in a more environmentally responsible manner.

Q & A

Q. How can researchers address reproducibility challenges in this compound-based studies?

  • Methodology : Document all protocols in detail (e.g., reagent sources, instrument calibration) and deposit raw data in public repositories (e.g., Zenodo). Use interlaboratory collaborations to validate key findings and publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.